

(R)-2-amino-N-hydroxypropanamide IUPAC name and structure

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Compound of Interest

Compound Name: (R)-2-amino-N-hydroxypropanamide

Cat. No.: B3051655

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Technical Guide: (R)-2-amino-N-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(R)-2-amino-N-hydroxypropanamide, also known by its systematic IUPAC name (2R)-2-amino-N-hydroxypropanamide, is a chiral organic compound.^[1] It belongs to the class of N-hydroxy amides and is the (R)-enantiomer of 2-amino-N-hydroxypropanamide.

Synonyms:

- (2R)-2-amino-N-hydroxypropanamide^[1]
- D-alanine hydroxyamide^[1]

Chemical Structure

Caption: 2D structure of **(R)-2-amino-N-hydroxypropanamide**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **(R)-2-amino-N-hydroxypropanamide**.^[1]

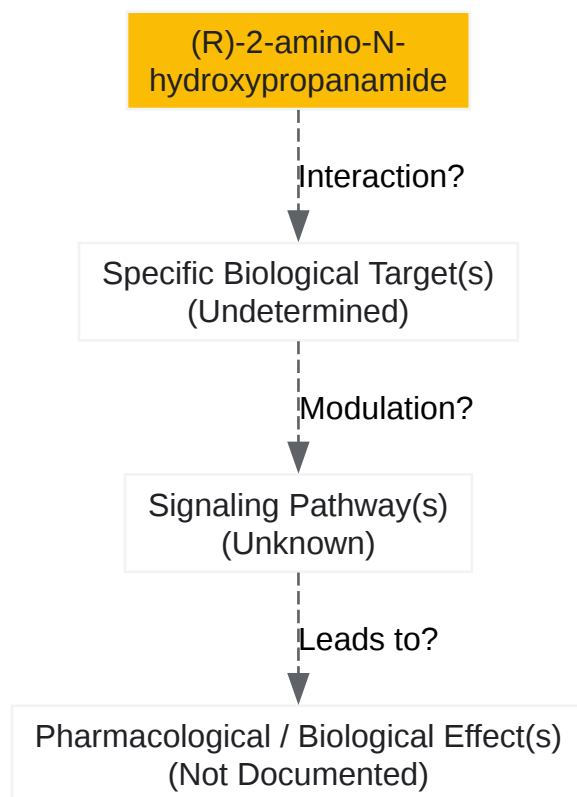
Property	Value
Molecular Formula	C ₃ H ₈ N ₂ O ₂
Molecular Weight	104.11 g/mol
Exact Mass	104.058577502 Da
XLogP3-AA	-1.5
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Topological Polar Surface Area	75.4 Å ²
Complexity	73.3
Formal Charge	0

Experimental Protocols

Detailed experimental protocols for the synthesis of **(R)-2-amino-N-hydroxypropanamide** are not readily available in the public domain literature based on the conducted searches. The compound is listed by various chemical suppliers, suggesting established but proprietary synthesis methods.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the signaling pathways associated with **(R)-2-amino-N-hydroxypropanamide**. While hazard classifications indicate potential for acute toxicity and irritation, its therapeutic or mechanistic bioactivity is not well-documented in the searched scientific literature.^[1]



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Caption: Logical diagram illustrating the current knowledge gap in the biological interactions of **(R)-2-amino-N-hydroxypropanamide**.

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References

- 1. Propanamide, 2-amino-N-hydroxy-, (R)- | C₃H₈N₂O₂ | CID 1486224 - PubChem [pubchem.ncbi.nlm.nih.gov]
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